3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Crystal Structure
The synthesis and crystallography of compounds with related structures have been explored, highlighting methods for obtaining specific yields and understanding molecular configurations. For example, the synthesis of various pyrimidine and pyrazole derivatives involves multi-step reactions and characterizations through X-ray crystallography to assess their structure and potential functions (Liu et al., 2008; Ren et al., 2006).
Herbicidal Activity
Some compounds with pyrimidine structures exhibit selective herbicidal activity, suggesting a potential agricultural application for similar compounds. Research into the herbicidal efficacy of these compounds often involves bioassays against specific plant species to determine effectiveness at various concentrations (Man‐Yun Liu & De-Qing Shi, 2014).
Pharmaceutical Applications
Several studies focus on the pharmaceutical potential of related compounds, including their antibacterial, antiviral, and antidepressant activities. For instance, derivatives of pyrimidine have been evaluated for their antimicrobial properties, and specific substitutions on the pyrimidine ring can significantly impact biological activity, offering a route for developing new therapeutic agents (Bhoge et al., 2021; Gomez-Monterrey et al., 2011).
Mechanism of Action
Target of Action
AKOS024511865, also known as VU0645900-1, 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide, SR-01000922936, F5521-0190, or SR-01000922936-1, primarily targets the Voltage-Dependent Anion Channel (VDAC) . The VDAC plays a crucial role in controlling the passage of metabolites across the mitochondrial membrane and is involved in apoptosis when it interacts with certain proteins .
Mode of Action
AKOS024511865 acts as a VDAC inhibitor , reducing the channel’s conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The inhibition of these processes suggests that AKOS024511865 can prevent cell death and maintain cellular homeostasis .
Biochemical Pathways
By inhibiting VDAC, AKOS024511865 may disrupt the balance of metabolites in the mitochondria, affecting energy production and other metabolic processes .
Result of Action
The primary molecular effect of AKOS024511865 is the inhibition of VDAC, which can prevent apoptosis and promote cell survival . On a cellular level, this could result in increased cell viability, particularly under conditions that would typically induce apoptosis .
Properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-5-6-13(9-11(10)2)19-15(21)8-7-14-12(3)18-17(23)20(4)16(14)22/h5-6,9H,7-8H2,1-4H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLGRSPVSHWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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